WAY 316606

Catalog No.
S548513
CAS No.
915759-45-4
M.F
C18H19F3N2O4S2
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WAY 316606

CAS Number

915759-45-4

Product Name

WAY 316606

IUPAC Name

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C18H19F3N2O4S2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2

InChI Key

ITBGJNVZJBVPLJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

WAY316606; WAY-316606; WAY 316606.

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F

The exact mass of the compound 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide is 448.07383 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WAY-316606 (CAS: 915759-45-4) is a potent, cell-permeable small-molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). By directly binding to the sFRP-1 netrin domain, it prevents the protein from antagonizing Wnt ligands, thereby disinhibiting the canonical Wnt/β-catenin signaling pathway [1]. Originally optimized for bone anabolism research, it has become a critical reference standard for ex vivo hair follicle regeneration and osteogenesis assays due to its favorable aqueous solubility, well-characterized metabolic stability, and highly targeted mechanism of action [2]. For procurement teams, WAY-316606 represents a highly specific, non-immunosuppressive tool compound that ensures reproducible Wnt pathway activation without the off-target toxicity associated with legacy agents.

Substituting WAY-316606 with generic hair-growth agents or broad-spectrum Wnt activators fundamentally compromises assay integrity and mechanism-specific research. Cyclosporine A (CsA) is often used to suppress SFRP1 and induce hair growth; however, it is a calcineurin inhibitor with a severe immunosuppressive and toxic profile that confounds cellular assays [1]. Minoxidil, the standard clinical comparator, acts primarily as a potassium channel opener and vasodilator, completely lacking the direct canonical Wnt/β-catenin pathway modulation required for specific stem cell activation studies [1]. Furthermore, WAY-316606 provides a 'ligand-limited' activation—only promoting Wnt signaling through existing ligands—which avoids the oncological risks and assay artifacts associated with chronic, unconstrained Wnt over-activation [1]. Procuring the exact WAY-316606 compound is therefore mandatory for isolating targeted SFRP1 antagonism.

Target Binding Affinity and Isoform Selectivity

WAY-316606 demonstrates highly selective binding to the secreted frizzled-related protein 1 (sFRP-1) with a dissociation constant (Kd) of 0.08 μM. When compared to the closely related sFRP-2 isoform (Kd = 1.0 μM), WAY-316606 exhibits greater than 10-fold selectivity for sFRP-1 [1]. This precise affinity is critical for ligand-limited Wnt pathway activation.

Evidence DimensionDissociation Constant (Kd)
Target Compound DataKd = 0.08 μM (sFRP-1)
Comparator Or BaselinesFRP-2 isoform (Kd = 1.0 μM)
Quantified Difference>10-fold higher binding affinity for sFRP-1 over sFRP-2
ConditionsFluorescence polarization (FP) competitive binding assay

Prevents off-target binding in multiplexed assays, ensuring that observed Wnt pathway activation is strictly mediated by sFRP-1 inhibition.

Non-Immunosuppressive Hair Follicle Stimulation

While Cyclosporine A (CsA) effectively induces hair growth by suppressing SFRP1, its utility is severely limited by its toxic, immunosuppressive calcineurin-inhibitory profile. WAY-316606 provides a targeted, non-immunosuppressive alternative that directly antagonizes SFRP1. In ex vivo human scalp hair follicle assays, WAY-316606 matches or exceeds the hair shaft elongation and catagen-inhibiting effects of CsA without the associated cellular toxicity [1].

Evidence DimensionMechanism of Action / Toxicity Profile
Target Compound DataTargeted SFRP1 antagonism (Non-immunosuppressive)
Comparator Or BaselineCyclosporine A (Immunosuppressive calcineurin inhibitor)
Quantified DifferenceElimination of immunosuppressive toxicity while maintaining robust ex vivo hair shaft elongation
ConditionsHuman scalp hair follicle organ culture ex vivo

Allows formulators and researchers to isolate Wnt-driven hair regeneration from confounding toxicological and immunosuppressive variables.

Nanomolar Potency in Osteogenic Assays

In functional bone anabolism models, WAY-316606 acts as a highly potent osteogenic agent. Compared to untreated baseline controls, the application of WAY-316606 in neonatal murine calvarial organ culture assays increased total bone area by up to 60% in a dose-dependent manner, achieving an effective concentration (EC50) of approximately 1 nM [1]. This establishes it as a superior quantitative benchmark for bone regeneration studies.

Evidence DimensionTotal bone area increase
Target Compound DataUp to 60% increase (EC50 ~ 1 nM)
Comparator Or BaselineUntreated baseline control
Quantified Difference60% increase in bone area at nanomolar concentrations
ConditionsNeonatal murine calvarial organ culture assay

Provides a highly potent, quantifiable reference standard for evaluating new anabolic bone agents in preclinical procurement.

Metabolic Stability and Assay Processability

Unlike early-stage unoptimized screening hits, WAY-316606 was specifically optimized for favorable aqueous solubility and metabolic stability. It demonstrates a half-life (t1/2) of greater than 60 minutes in both human and rat liver microsomes, alongside moderate-to-low inhibition of key CYP450 isozymes (3A4, 2D6, 2C9) [1]. This predictable metabolic profile ensures reliable dosing and sustained exposure in prolonged ex vivo organ culture assays.

Evidence DimensionMicrosomal Stability (t1/2)
Target Compound Datat1/2 > 60 min (human and rat liver microsomes)
Comparator Or BaselineUnoptimized early-stage sFRP-1 inhibitors
Quantified DifferenceMaintained stability with low CYP450 interference
ConditionsIn vitro human and rat liver microsome assays

Ensures consistent solubility and predictable metabolic clearance, reducing batch-to-batch variability in complex biological assays.

Ex Vivo Hair Follicle Organ Culture Assays

WAY-316606 is the optimal positive control for evaluating targeted Wnt/β-catenin pathway disinhibition and anagen phase prolongation. Its non-immunosuppressive profile makes it superior to Cyclosporine A for isolating true hair shaft elongation mechanisms without confounding cellular toxicity [1].

Osteogenesis and Bone Anabolism Benchmarking

Due to its nanomolar potency (EC50 ~ 1 nM) in increasing total bone area, WAY-316606 serves as a validated small-molecule reference standard in murine calvarial assays to benchmark the efficacy of novel anabolic agents targeting sFRP-1 [2].

Wnt Pathway Reporter Assays

WAY-316606 is ideal for use in TCF/LEF-luciferase reporter systems (e.g., U2OS cells) to quantify canonical Wnt signaling activation. Its 'ligand-limited' activation profile ensures controlled, reproducible signaling without the risks of unconstrained Wnt over-activation[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

448.07383392 Da

Monoisotopic Mass

448.07383392 Da

Heavy Atom Count

29

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide

Dates

Last modified: 08-15-2023
1: Bodine PV, Stauffer B, Ponce-de-Leon H, Bhat RA, Mangine A, Seestaller-Wehr LM, Moran RA, Billiard J, Fukayama S, Komm BS, Pitts K, Krishnamurthy G, Gopalsamy A, Shi M, Kern JC, Commons TJ, Woodworth RP, Wilson MA, Welmaker GS, Trybulski EJ, Moore WJ. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation. Bone. 2009 Jun;44(6):1063-8. doi: 10.1016/j.bone.2009.02.013. Epub 2009 Feb 27. PubMed PMID: 19254787.
2: Moore WJ, Kern JC, Bhat R, Commons TJ, Fukayama S, Goljer I, Krishnamurthy G, Magolda RL, Nogle L, Pitts K, Stauffer B, Trybulski EJ, Welmaker GS, Wilson M, Bodine PV. Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides. J Med Chem. 2009 Jan 8;52(1):105-16. doi: 10.1021/jm801144h. PubMed PMID: 19072540.

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